molecular formula C6H12ClF2N B3419387 3-Difluoromethylpiperidine hydrochloride CAS No. 1427455-16-0

3-Difluoromethylpiperidine hydrochloride

Cat. No. B3419387
M. Wt: 171.61 g/mol
InChI Key: DCSDOLONHQYNBB-UHFFFAOYSA-N
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Description

3-Difluoromethylpiperidine hydrochloride, also known as DFMPH, is a chemical compound that has recently gained significant attention in the field of chemical and pharmaceutical research. It has a CAS number of 1427455-16-0 and a molecular weight of 171.62 .


Molecular Structure Analysis

The molecular formula of 3-Difluoromethylpiperidine hydrochloride is C6H12ClF2N . The InChI code is 1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H .


Physical And Chemical Properties Analysis

3-Difluoromethylpiperidine hydrochloride is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

  • Aqueous Fluoroalkylation Reactions : Fluorine-containing functionalities are crucial in pharmaceuticals, agrochemicals, and materials due to their unique effects on molecular properties. Recent advancements have explored mild, environmentally friendly methods for incorporating fluorinated groups into target molecules, including difluoromethylation and trifluoromethylation in water. These developments contribute to green chemistry by using water as a solvent or reactant, offering a new perspective on fluoroalkylation reactions under eco-friendly conditions (Song et al., 2018).

Environmental Impact and Treatment of Fluoroalkyl Chemicals

  • Microbial Degradation of Polyfluoroalkyl Chemicals : This review discusses the environmental fate and effects of polyfluoroalkyl chemicals, emphasizing their persistence and potential for bioaccumulation. The study underscores the need for comprehensive environmental monitoring and advanced biodegradation studies to better understand and mitigate the impact of these substances (Liu & Avendaño, 2013).

Applications and Implications of Fluorinated Compounds

  • Novel Fluorinated Alternatives : With increasing environmental concerns, research into PFAS alternatives has highlighted new compounds like hexafluoropropylene oxide dimer (HFPO-DA) that may offer less harmful environmental impacts. However, these alternatives still require extensive toxicological studies to confirm their safety and efficacy as long-term solutions (Wang et al., 2019).

Toxicity and Safety Concerns

  • Toxicity of Perfluoroalkyl and Polyfluoroalkyl Substances : The persistence and potential toxicity of PFAS, including compounds like PFOS and PFOA, have raised significant health and environmental concerns. This review provides an overview of the developmental toxicity of these chemicals, suggesting avenues for further research to understand their hazards better (Lau et al., 2004).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-(difluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSDOLONHQYNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693518
Record name 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethylpiperidine hydrochloride

CAS RN

1093759-69-3, 1427455-16-0
Record name 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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